6-phenylsulfanyl-6H-1,2,4-triazine-3,5-dione
Description
6-(Phenylthio)-1,2,4-triazine-3,5(2H,4H)-dione is a heterocyclic compound that features a triazine ring substituted with a phenylthio group
Properties
CAS No. |
4956-11-0 |
|---|---|
Molecular Formula |
C9H7N3O2S |
Molecular Weight |
221.24 g/mol |
IUPAC Name |
6-phenylsulfanyl-2H-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C9H7N3O2S/c13-7-8(11-12-9(14)10-7)15-6-4-2-1-3-5-6/h1-5H,(H2,10,12,13,14) |
InChI Key |
YQBWRFITNOEMPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=NNC(=O)NC2=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-(Phenylthio)-1,2,4-triazine-3,5(2H,4H)-dione typically involves the reaction of cyanuric chloride with phenylthiol under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by the phenylthio group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process .
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfur Atom
The phenylsulfanyl group (-SPh) exhibits nucleophilic displacement reactions under basic conditions. For example:
-
Reaction with alkyl halides or acyl chlorides replaces the sulfur with alkyl or acyl groups .
-
In the presence of oxidizing agents (e.g., H₂O₂), the thioether is oxidized to sulfoxide (-SOPh) or sulfone (-SO₂Ph) .
Example Reaction:
(R = alkyl/acyl; X = leaving group)
Cyclocondensation Reactions
The triazine ring participates in cyclocondensation with bifunctional nucleophiles:
Reported Example :
Reaction with benzaldehyde in EtOH-HCl produces a Schiff base (yield: ~75%), confirmed by disappearance of NH₂ peaks in ¹H-NMR.
Reactivity with Acid Chlorides
The sulfur atom reacts with electrophilic reagents:
-
Oxalyl chloride forms triazino[3,4-b] thiadiazine derivatives .
-
Chloroacetyl chloride generates chloroacetamide intermediates, which cyclize to thiadiazoles .
Key Data :
| Reagent | Product Structure | Yield (%) |
|---|---|---|
| Oxalyl chloride | Triazino-thiadiazine trione | 85 |
| Chloroacetyl chloride | Triazino-thiadiazine dione | 78 |
Oxidation and Reduction Reactions
-
Oxidation : The thioether group is oxidized to sulfone using strong oxidants (e.g., KMnO₄) .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the triazine ring to a dihydrotriazine, altering conjugation .
Ring-Opening and Rearrangement
Under acidic or thermal conditions:
-
Hydrolysis cleaves the triazine ring, yielding urea or thiourea derivatives .
-
Ring contraction to pyrazoles occurs via loss of sulfur dioxide .
Antimicrobial Activity Derivatives
Derivatives synthesized via these reactions show antimicrobial properties:
-
Thiadiazole analogs inhibit S. aureus and E. coli (MIC: 55–100 μg/mL) .
-
Schiff bases exhibit antifungal activity against Candida species .
Structural Confirmation
Key spectroscopic data for reaction products:
-
¹H-NMR : Disappearance of NH₂ (δ 6.51 ppm) and new peaks for substituents (e.g., SCH₂ at δ 3.82 ppm) .
-
IR : Characteristic C=O stretches (1665–1705 cm⁻¹) and NH/OH bands (3200–3400 cm⁻¹) .
Comparative Reactivity
The phenylsulfanyl group enhances stability compared to aliphatic thioethers but reduces electrophilicity due to resonance donation from the phenyl ring .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent research has highlighted the potential of 6-phenylsulfanyl-6H-1,2,4-triazine-3,5-dione as an anticancer agent. A study demonstrated that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. The introduction of specific substituents on the phenyl ring was found to enhance the potency of these compounds. For instance, compounds with a 1,2,3-triazole moiety showed improved inhibitory effects against prostate cancer (PC-3), gastric cancer (MGC-803), and esophageal cancer (EC-109) cells compared to non-triazole derivatives .
Case Study: Structure-Activity Relationship (SAR)
A structure-activity relationship study revealed that certain modifications on the phenyl ring dramatically influenced the anticancer activity. For example, replacing a fluorine atom with a methyl group resulted in over a four-fold decrease in activity . This highlights the importance of molecular design in enhancing therapeutic efficacy.
Agricultural Applications
2.1 Pesticidal Properties
Compounds related to this compound have been investigated for their pesticidal properties. The structural characteristics of triazines make them suitable candidates for developing new agrochemicals aimed at controlling pests and diseases in crops .
Case Study: Synthesis and Efficacy Testing
Research on synthesized triazine derivatives demonstrated effective control over common agricultural pests. These compounds were tested for their ability to inhibit pest growth and reproduction rates, showing promising results that could lead to their use as environmentally friendly pesticides .
Materials Science
3.1 Photovoltaic Applications
The unique electronic properties of this compound have led to its exploration in materials science, particularly in organic photovoltaic devices. Its ability to act as a charge transport material is being studied for potential applications in solar energy conversion technologies .
Case Study: Device Performance
In experimental setups, devices incorporating this compound exhibited improved efficiency in converting solar energy into electrical energy compared to traditional materials. The optimization of device architecture and material composition is ongoing to further enhance performance metrics .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 6-(Phenylthio)-1,2,4-triazine-3,5(2H,4H)-dione involves its interaction with molecular targets such as enzymes or receptors. The phenylthio group can interact with the active sites of enzymes, leading to inhibition or modulation of their activity. The triazine ring can also participate in hydrogen bonding and π-π interactions, which contribute to the compound’s biological activity .
Comparison with Similar Compounds
6-(Phenylthio)-1,2,4-triazine-3,5(2H,4H)-dione can be compared with other similar compounds such as:
2,4,6-Trisubstituted-1,3,5-triazines: These compounds have similar triazine rings but different substituents, leading to variations in their chemical and biological properties.
Phenylthio-substituted heterocycles: Compounds with phenylthio groups on different heterocyclic rings can exhibit different reactivity and applications.
Sulfur-containing triazines:
Biological Activity
6-Phenylsulfanyl-6H-1,2,4-triazine-3,5-dione (CAS No. 4956-11-0) is a triazine derivative with potential biological activities that have attracted research interest. This compound features a phenylsulfanyl group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and various biological effects.
The chemical structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₇N₃O₂S |
| Molecular Weight | 221.236 g/mol |
| Density | 1.53 g/cm³ |
| LogP | 0.60940 |
Synthesis
The synthesis of this compound typically involves the reaction of appropriate triazine precursors with sulfanyl-containing reagents. Methods such as microwave-assisted synthesis have been explored to enhance yield and efficiency .
Antimicrobial Activity
Recent studies have indicated that derivatives of triazine compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of critical enzymatic pathways .
Anticancer Activity
Preliminary investigations into the anticancer potential of triazine derivatives suggest that they may induce apoptosis in cancer cells through multiple pathways. For example, certain analogs have demonstrated cytotoxic effects in vitro against breast and colon cancer cell lines. The IC50 values for these compounds often range from nanomolar to micromolar concentrations .
Anti-inflammatory Effects
Inflammation-related pathways are also influenced by triazine compounds. Research indicates that these substances can inhibit the production of pro-inflammatory cytokines and modulate immune responses. This effect has been observed in models of rheumatoid arthritis and other inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of triazine derivatives revealed that modifications to the phenylsulfanyl group significantly affect antimicrobial activity. The most potent derivatives showed minimum inhibitory concentrations (MIC) below 10 µg/mL against Staphylococcus aureus and Escherichia coli .
Case Study 2: Anticancer Mechanism
In vitro tests on colon cancer cells treated with this compound demonstrated a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells at higher concentrations (≥20 µM), suggesting that this compound activates apoptotic pathways .
Research Findings Summary
Q & A
Q. What are the common synthetic routes for 6-phenylsulfanyl-6H-1,2,4-triazine-3,5-dione and its derivatives?
- Methodological Answer : The synthesis of triazine derivatives often involves cyclization or functionalization of precursor molecules. For example, solvent-free reactions between nitriles and guanidine derivatives can yield substituted triazines . Additionally, one-pot methods using aromatic nitriles and N-acetylguanidine have been reported for efficient synthesis of disubstituted triazines, which could be adapted for 6-phenylsulfanyl derivatives . Semicarbazones or thiosemicarbazones refluxed in basic conditions (e.g., NaOH) may also serve as intermediates for triazine ring formation .
Q. How is X-ray crystallography applied to determine the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for resolving bond lengths, angles, and supramolecular interactions. For instance, a related triazine derivative (C14H15N3O3) was analyzed using an Agilent SuperNova Dual diffractometer with multi-scan absorption correction. Refinement via SHELXL (R-factor = 0.081) revealed near-planar triazine rings (r.m.s. deviation = 0.019 Å) and hydrogen-bonded dimeric structures . The SHELX suite, particularly SHELXL for refinement, remains a standard tool despite newer software .
Q. What spectroscopic techniques are used to characterize this compound?
- Methodological Answer : Vibrational spectroscopy (FT-IR, Raman) and nuclear magnetic resonance (NMR) are key. For example, density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level can predict vibrational modes and compare them with experimental spectra to confirm functional groups . Hydrogen bonding motifs (e.g., N–H···O interactions) are often identified via SC-XRD and corroborated by IR .
Advanced Research Questions
Q. How can computational methods like DFT assist in understanding the electronic properties of this compound?
- Methodological Answer : DFT calculations provide insights into molecular stability, hyperconjugation, and nonlinear optical (NLO) properties. Natural Bond Orbital (NBO) analysis of a related triazine derivative revealed stabilization via intra-molecular charge transfer (e.g., lone pair interactions with anti-bonding orbitals) . HOMO-LUMO gaps calculated at ~4.5 eV suggest potential for charge-transfer applications . Time-dependent DFT (TD-DFT) can further predict UV-Vis absorption spectra for photochemical studies.
Q. What strategies are used to resolve contradictions in crystallographic data during refinement?
- Methodological Answer : Discrepancies in displacement parameters or hydrogen bonding geometry require iterative refinement and validation. For example, mixed independent/constrained refinement of hydrogen atoms (e.g., riding models) improves accuracy in SHELXL . Twinning or disorder in crystals may necessitate alternative space group assignments or twin-law adjustments . Cross-validation with spectroscopic data (e.g., comparing predicted vs. experimental bond lengths) can resolve ambiguities .
Q. How are structure-activity relationships (SARs) explored for biological applications of this compound?
- Methodological Answer : SAR studies involve systematic modifications (e.g., substituting phenyl or sulfanyl groups) and testing against biological targets. For instance, 6-aryl-1,2,4-triazine-3,5-diones have shown anticonvulsant activity via GABA modulation, with IC50 values correlated to electronic effects of substituents . In vitro assays (e.g., enzyme inhibition) combined with molecular docking (e.g., AutoDock Vina) can identify key binding interactions .
Q. What experimental and computational approaches are used to analyze hydrogen bonding in this compound?
- Methodological Answer : SC-XRD provides geometric parameters (e.g., D···A distances, angles), while Hirshfeld surface analysis quantifies interaction contributions (e.g., O···H, N···H contacts) . Quantum Theory of Atoms in Molecules (QTAIM) can map bond critical points and electron density topology for hydrogen bonds . For example, a centrosymmetric dimer in a related triazine derivative was confirmed via symmetry codes and hydrogen-bond geometry (N–H···O = 2.87 Å, 174°) .
Data Contradiction and Optimization
Q. How can discrepancies between computational predictions and experimental results be addressed?
- Methodological Answer : Calibration of computational models (e.g., adjusting basis sets or solvation effects) is critical. For example, discrepancies in vibrational frequencies may arise from anharmonicity not captured by DFT. Hybrid methods like ONIOM (combining quantum mechanics/molecular mechanics) can improve accuracy for large systems . Experimental validation via temperature-dependent NMR or variable-temperature XRD can resolve dynamic effects .
Q. What methods optimize the synthesis yield of this compound?
- Methodological Answer : Reaction parameters (temperature, solvent, catalyst) are systematically varied. A one-pot synthesis using microwave irradiation may enhance yield by reducing side reactions . Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane) or recrystallization (e.g., from ethanol) ensures product homogeneity . Monitoring by TLC or HPLC-MS confirms intermediate formation and purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
